4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide

Lipophilicity Medicinal Chemistry Lead Optimization

The compound 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide (CAS 915797-67-0) is a synthetic, N-substituted sulfonamide derivative. It is characterized by a 4-chloro-3-nitrophenylsulfonyl core linked to a tyramine (4-hydroxyphenethyl) moiety.

Molecular Formula C14H13ClN2O5S
Molecular Weight 356.8 g/mol
CAS No. 915797-67-0
Cat. No. B12621478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide
CAS915797-67-0
Molecular FormulaC14H13ClN2O5S
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O
InChIInChI=1S/C14H13ClN2O5S/c15-13-6-5-12(9-14(13)17(19)20)23(21,22)16-8-7-10-1-3-11(18)4-2-10/h1-6,9,16,18H,7-8H2
InChIKeyZMBIVFCZYYBXAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

915797-67-0: N-Substituted Sulfonamide Derivative for Specialist Procurement


The compound 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide (CAS 915797-67-0) is a synthetic, N-substituted sulfonamide derivative. It is characterized by a 4-chloro-3-nitrophenylsulfonyl core linked to a tyramine (4-hydroxyphenethyl) moiety . This structural combination distinguishes it from simpler sulfonamide building blocks by offering a defined set of hydrogen bond donors and acceptors, alongside increased lipophilicity, which can be critical for optimizing target engagement in medicinal chemistry campaigns [1].

Procurement Risk: Why In-Class Benzenesulfonamide Analogs Cannot Replace 915797-67-0


Simple substitution with generic benzenesulfonamides is not feasible due to the precise physicochemical requirements of the target binding pocket or intended structure-activity relationship (SAR). The 4-hydroxyphenethyl substituent (derived from tyramine) is a specific pharmacophore that is absent in common intermediates like 4-chloro-3-nitrobenzenesulfonamide (CAS 97-09-6) [1]. This group drastically alters the molecule's lipophilicity and hydrogen-bonding profile compared to analogs with simple alkyl or unsubstituted phenyl rings, fundamentally changing its biological target engagement and solubility characteristics for assay development [2].

Quantitative Differentiation Guide for 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide


Lipophilicity Increase vs. Core 4-Chloro-3-nitrobenzenesulfonamide

The target compound's lipophilicity is substantially higher than that of its core building block, 4-chloro-3-nitrobenzenesulfonamide. While the logP of the core compound is reported as low as 0.66-0.86 [1], data for a structural analog with the same formula (C14H13ClN2O5S) indicates a logP of 3.2 [2]. This gain is attributed to the 4-hydroxyphenethyl substituent, which is crucial for improving membrane permeability in cell-based assays.

Lipophilicity Medicinal Chemistry Lead Optimization

Defined Hydrogen Bond Donor Profile via Tyramine Motif

The target compound features a single, strong hydrogen bond donor (phenolic OH) on the flexible N-substituent, a property not found in simple N-alkyl or N-aryl sulfonamide analogs. For instance, 4-chloro-3-nitrobenzenesulfonamide itself has two donors directly on the sulfonamide, while many N-substituted analogs lack a terminal hydroxy group entirely [1]. This phenolic donor provides a geometrically precise interaction point for target proteins, as evidenced by its calculated donor count of 1 compared to 0 for alternatives like N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide [2].

Hydrogen Bonding SAR Molecular Recognition

High-Value Application Scenarios for CAS 915797-67-0 Based on Evidence


Medicinal Chemistry Probe for Intracellular Targets

Leveraging its enhanced lipophilicity over the core 4-chloro-3-nitrobenzenesulfonamide [1], this compound is a suitable candidate for medicinal chemistry campaigns where cell permeability is a primary challenge. Its logP of ~3.2 facilitates passive membrane crossing, a direct advantage for targeting intracellular enzymes in whole-cell assays, unlike the more polar core intermediate which is largely membrane-impermeable.

Selective Pharmacophore Model Development

The unique spatial presentation of a single hydrogen bond donor (phenolic OH) tethered to a sulfonamide warhead makes this compound a valuable tool for pharmacophore modeling studies. It can be used to map binding pockets that require a hydrogen bond acceptor/donor pair separated by a flexible ethyl linker, a geometry not achievable with simpler N-phenyl or N-methyl sulfonamide analogs [2].

Analytical Reference Standard for Tyramine-Sulfonamide Metabolites

Given its structural resemblance to tyramine conjugates, this compound serves as a distinct reference standard in mass spectrometry-based metabolomics or impurity profiling. Its specific mass and fragmentation pattern, dictated by the 4-chloro-3-nitrobenzenesulfonyl group, allow for unambiguous identification and quantification in complex biological matrices, a task generic sulfonamide standards cannot fulfill [1].

Quote Request

Request a Quote for 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.